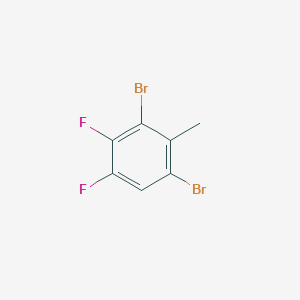
2,6-Dibromo-3,4-difluorotoluene
描述
2,6-Dibromo-3,4-difluorotoluene (DBDTF) is a brominated and fluorinated aromatic compound that is widely used in laboratory experiments and scientific research applications. It is a colorless, volatile liquid with an aromatic odor. DBDTF is a versatile compound that has a wide range of applications in scientific research due to its unique properties. It is a useful reagent for organic synthesis and has been used in the synthesis of a variety of compounds. In addition, it is used in a variety of biochemical and physiological studies due to its unique mechanism of action.
作用机制
2,6-Dibromo-3,4-difluorotoluene is known to interact with a variety of molecules and proteins in a variety of ways. It is known to interact with proteins through covalent bonding, hydrogen bonding, and electrostatic interactions. It is also known to interact with DNA and RNA molecules through hydrogen bonding. In addition, it is known to interact with enzymes and other proteins through non-covalent interactions.
生化和生理效应
2,6-Dibromo-3,4-difluorotoluene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can have a variety of effects on biochemical and physiological processes. In addition, it has been shown to affect the expression of certain genes, which can have an effect on the development and function of cells and organs.
实验室实验的优点和局限性
The use of 2,6-Dibromo-3,4-difluorotoluene in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is easy to obtain. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of 2,6-Dibromo-3,4-difluorotoluene is that it is highly volatile and can be difficult to work with in some laboratory experiments.
未来方向
In the future, 2,6-Dibromo-3,4-difluorotoluene will continue to be used in a variety of scientific research applications. It is likely that it will be used in the development of new drugs and in the study of the mechanism of action of existing drugs. In addition, it is likely that it will be used to study the structure of proteins and to study the interaction between different molecules. Finally, it is likely that it will be used in the study of biochemical and physiological processes and in the development of new compounds for use in organic synthesis.
科学研究应用
2,6-Dibromo-3,4-difluorotoluene has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds and in the study of biochemical and physiological processes. It has also been used to study the interaction between different molecules and to study the structure of proteins. In addition, 2,6-Dibromo-3,4-difluorotoluene has been used in the study of the mechanism of action of drugs and in the development of new drugs.
属性
IUPAC Name |
1,3-dibromo-4,5-difluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c1-3-4(8)2-5(10)7(11)6(3)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJOBORILPJZFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-3,4-difluorotoluene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



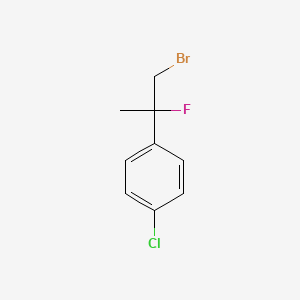
![2-Azaspiro[3.5]nonan-7-one hydrochloride](/img/structure/B1448928.png)

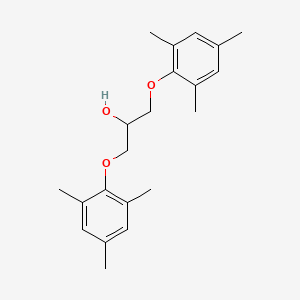

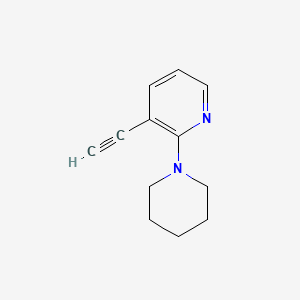
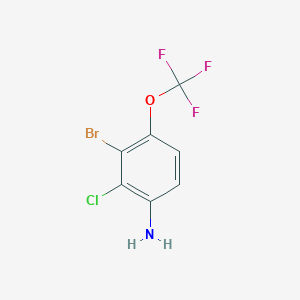
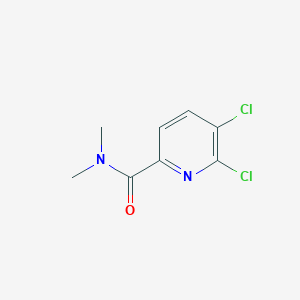
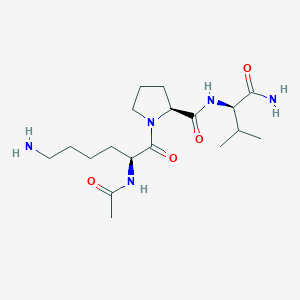
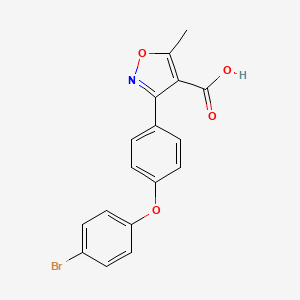
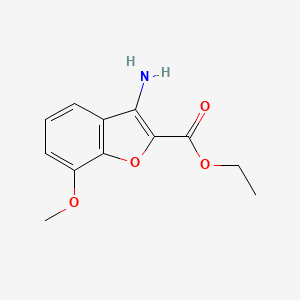
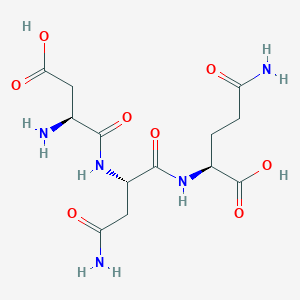
![6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide](/img/structure/B1448948.png)
![[(4-Bromo-3,3-dimethylbutoxy)methyl]benzene](/img/structure/B1448949.png)